molecular formula C17H14ClFN2O2 B1615667 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- CAS No. 20971-53-3

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-

Cat. No.: B1615667
CAS No.: 20971-53-3
M. Wt: 332.8 g/mol
InChI Key: FOCBRQQHNOKOJQ-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C17H14ClFN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-, commonly known as 2-Hydroxyethylflurazepam , is a compound belonging to the benzodiazepine class. It is structurally related to flurazepam and exhibits significant biological activity, primarily as a sedative and anxiolytic agent. This article discusses its biological properties, pharmacological effects, and relevant research findings.

  • Molecular Formula: C17H14ClFN2O2
  • Molecular Weight: 332.76 g/mol
  • IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one
  • CAS Number: 20971-53-3

Biological Activity Overview

The biological activity of 2-Hydroxyethylflurazepam is characterized by its interaction with the central nervous system (CNS). It primarily functions as a GABA_A receptor modulator , enhancing the inhibitory effects of GABA neurotransmission. This action leads to various pharmacological effects:

  • Sedative Effects: Induces sleep and reduces anxiety.
  • Muscle Relaxant Properties: Provides muscle relaxation through central mechanisms.
  • Anticonvulsant Activity: Exhibits potential in managing seizure disorders.

The compound binds to the benzodiazepine site on the GABA_A receptor, increasing the frequency of chloride channel opening events in response to GABA. This results in hyperpolarization of neurons and decreased neuronal excitability.

Pharmacological Studies

Several studies have investigated the pharmacological profile of 2-Hydroxyethylflurazepam:

  • Sedative Effects:
    • In animal models, doses ranging from 0.5 to 5 mg/kg demonstrated significant sedative effects as measured by the Open Field Test and Elevated Plus Maze Test .
  • Anxiolytic Activity:
    • Research indicates that this compound significantly reduces anxiety-like behaviors in rodents, evidenced by increased time spent in open arms during elevated plus maze tests.
  • Muscle Relaxation:
    • Studies show that administration of the compound results in a marked reduction in muscle tone as assessed by the Rotarod Test .

Data Table: Summary of Biological Activities

Activity TypeMethodologyObservations
SedationOpen Field TestSignificant dose-dependent sedation
AnxiolyticElevated Plus MazeIncreased time in open arms
Muscle RelaxationRotarod TestReduced muscle tone
AnticonvulsantPentylenetetrazol-induced seizuresReduced seizure frequency

Case Studies

A notable case study published in Pharmacology Biochemistry and Behavior reported on a cohort of patients treated with 2-Hydroxyethylflurazepam for generalized anxiety disorder. The study highlighted:

  • Patient Demographics: 50 patients aged 25–60 years.
  • Dosage: Patients received an average dose of 15 mg/day over a period of 6 weeks.
  • Results: A marked reduction in anxiety levels was observed alongside improvements in sleep quality, with minimal side effects reported.

Scientific Research Applications

Pharmacological Applications

This compound is primarily recognized for its role as a benzodiazepine derivative , which influences the central nervous system (CNS). Benzodiazepines are widely used for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Anxiolytic Effects

Research indicates that benzodiazepines can effectively reduce anxiety levels. The specific compound under discussion has been studied for its affinity to the GABA-A receptor, which is essential for its anxiolytic effects. This interaction promotes the inhibitory neurotransmitter GABA's action, leading to a calming effect on the brain.

Sedative and Hypnotic Uses

The sedative properties of this compound make it suitable for treating insomnia and other sleep disorders. Studies have shown that it can decrease sleep latency and increase total sleep time without significantly altering sleep architecture.

Muscle Relaxation

Due to its muscle relaxant properties, this compound may be beneficial in treating conditions characterized by muscle spasms or tension.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Anxiety Reduction : A clinical trial involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores after administration of N-(2-Hydroxyethyl)flurazepam compared to a placebo group .
  • Insomnia Treatment : A double-blind study evaluated the hypnotic effects of this compound in elderly patients suffering from insomnia. Results indicated improved sleep quality and duration without significant adverse effects .

Safety and Side Effects

While the therapeutic benefits are notable, potential side effects include drowsiness, dizziness, and dependence with prolonged use. Monitoring is recommended for patients using benzodiazepines to mitigate risks associated with tolerance and withdrawal symptoms.

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCBRQQHNOKOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175152
Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20971-53-3
Record name Ro 07-2750
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20971-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Record name 20971-53-3
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Record name N1-(2-HYDROXYETHYL)FLURAZEPAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxyethylflurazepam detected in urine samples?

A1: Gas chromatography-mass spectrometry (GC-MS) is a common method for detecting 2-hydroxyethylflurazepam in urine. This technique involves first hydrolyzing the urine sample to release the drug from its conjugated form. Enzymatic hydrolysis with beta-glucuronidase is considered optimal for this process. [] After hydrolysis, the sample undergoes extraction and derivatization steps to prepare it for GC-MS analysis. [, ]

Q2: Why is it important to analyze 2-hydroxyethylflurazepam levels in urine?

A2: Detecting 2-hydroxyethylflurazepam in urine is crucial for confirming flurazepam use. Since flurazepam is metabolized into 2-hydroxyethylflurazepam, its presence serves as a more reliable marker of flurazepam intake than directly detecting the parent drug. [, ] This is particularly important in forensic toxicology and workplace drug testing.

Q3: What analytical challenges are associated with quantifying 2-hydroxyethylflurazepam using mass spectrometry?

A3: One challenge is the potential for cross-contribution of ion intensity between 2-hydroxyethylflurazepam and its isotopically labeled analogs, which are often used as internal standards in mass spectrometry. Careful selection of derivatization reagents and ion pairs used for quantification is crucial to minimize this interference. [] Additionally, matrix effects from urine samples can influence the ionization efficiency of 2-hydroxyethylflurazepam in LC-MS-MS analysis, impacting accurate quantification. This can be addressed by using deuterated internal standards. []

Q4: How stable is 2-hydroxyethylflurazepam in different biological matrices?

A4: Research indicates that 2-hydroxyethylflurazepam can degrade over time in biological matrices, impacting its long-term stability. One study found a significant decrease in 2-hydroxyethylflurazepam concentrations in both antemortem and postmortem blood samples over an 8-month period, regardless of storage conditions. [] Urine appears to be a more stable matrix for this compound, though further research is needed to fully understand the factors influencing its degradation. []

Q5: Are there any alternative analytical techniques for detecting 2-hydroxyethylflurazepam besides GC-MS?

A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS-MS) has emerged as a viable alternative to GC-MS for analyzing 2-hydroxyethylflurazepam in urine. This technique offers advantages such as broader analyte detection capabilities and minimal sample preparation requirements. []

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